An In-depth Technical Guide to the Spectroscopic Characterization of 1,4-Diazepan-6-ol
An In-depth Technical Guide to the Spectroscopic Characterization of 1,4-Diazepan-6-ol
Prepared by: A Senior Application Scientist
Introduction
1,4-Diazepan-6-ol is a saturated seven-membered heterocyclic compound containing two nitrogen atoms and a hydroxyl group. As a functionalized diazepane, it represents a core scaffold of significant interest in medicinal chemistry and drug development, where related structures are known for their diverse biological activities.[1] The precise structural confirmation and purity assessment of such molecules are paramount for any research or development application. This is achieved through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
This guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for 1,4-diazepan-6-ol. In the absence of a consolidated public database for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous structures to predict and interpret its spectral characteristics. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for the structural elucidation of 1,4-diazepan-6-ol and similar heterocyclic compounds. We will not only present the predicted data but also explain the causality behind the experimental choices and protocols required to generate high-fidelity, self-validating results.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution.[2][3] It maps the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, providing detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.
A. Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. For 1,4-diazepan-6-ol, the structure suggests a plane of symmetry passing through the C6-O bond and bisecting the C2-C3 and N1-N4 bonds. This symmetry simplifies the spectrum by making certain protons chemically equivalent.
Structural Analysis for Proton Environments:
-
N-H Protons (H-a): The two protons on the secondary amines (N1 and N4) are equivalent. Their chemical shift can be variable and concentration-dependent, often appearing as a broad signal.
-
O-H Proton (H-b): The single proton of the hydroxyl group is unique. Like the N-H protons, its signal is often broad and its chemical shift is sensitive to solvent, concentration, and temperature.
-
C6-H Proton (H-c): The single proton attached to the carbon bearing the hydroxyl group (C6) is in a unique environment. It will be deshielded by the adjacent oxygen atom.
-
C5/C7 Protons (H-d): The two axial and two equatorial protons on the carbons adjacent to C6 (C5 and C7) are equivalent to each other due to symmetry. They are adjacent to both a nitrogen atom and the CH(OH) group.
-
C2/C3 Protons (H-e): The two axial and two equatorial protons on the carbons adjacent to the nitrogen atoms (C2 and C3) are also equivalent.
Table 1: Predicted ¹H NMR Data for 1,4-Diazepan-6-ol (in DMSO-d₆)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| H-a (N-H) | ~2.0 - 3.5 | Broad Singlet (s) | 2H | Exchangeable protons on secondary amines. |
| H-b (O-H) | ~4.0 - 5.0 | Broad Singlet (s) | 1H | Exchangeable proton on the secondary alcohol. |
| H-c (CH-OH) | ~3.5 - 4.0 | Multiplet (m) | 1H | Deshielded by the hydroxyl group; coupled to H-d protons. |
| H-d (CH₂-CHOH) | ~2.7 - 3.2 | Multiplet (m) | 4H | Adjacent to both a nitrogen and the CH(OH) group; coupled to H-c and H-e. |
| H-e (CH₂-NH) | ~2.5 - 3.0 | Multiplet (m) | 4H | Adjacent to a nitrogen atom; coupled to H-d. |
Note: Chemical shifts are estimates and can vary based on solvent and experimental conditions. DMSO-d₆ is chosen as a solvent to allow for the observation of exchangeable N-H and O-H protons.
B. Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Based on the molecular symmetry of 1,4-diazepan-6-ol, we expect to see three distinct signals.
Table 2: Predicted ¹³C NMR Data for 1,4-Diazepan-6-ol
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C6 | ~65 - 75 | Carbon atom bonded to the electron-withdrawing hydroxyl group, resulting in significant deshielding. |
| C5, C7 | ~50 - 60 | Carbon atoms adjacent to both a nitrogen and the C6 carbon. |
| C2, C3 | ~45 - 55 | Carbon atoms adjacent to the nitrogen atoms. |
C. Self-Validating Experimental Protocol for NMR Acquisition
The causality behind this protocol is to ensure high-resolution data, accurate integration for quantification, and the clear observation of all expected signals, including exchangeable protons.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 1,4-diazepan-6-ol. The precise mass is critical for any potential future quantitative NMR (qNMR) analysis.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is chosen for its ability to slow down the exchange rate of N-H and O-H protons, allowing for their observation.
-
Add a small amount of an internal standard with a known chemical shift (e.g., Tetramethylsilane, TMS, at 0.00 ppm) for accurate referencing.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K) for 5-10 minutes to prevent signal drift.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, well-resolved peaks, which is a prerequisite for accurate multiplicity analysis.
-
-
Data Acquisition:
-
¹H Spectrum: Acquire the spectrum with a 90° pulse angle and a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio. A relaxation delay of at least 5 seconds should be used to ensure complete T1 relaxation for all protons, which is essential for accurate integration.[4]
-
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a shorter relaxation delay (e.g., 2 seconds) are typically required.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to ensure accurate peak representation.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate the ¹H signals and analyze the chemical shifts and coupling patterns to confirm the proposed structure.
-
D. Visualization: NMR Workflow
Caption: Workflow for NMR-based structural elucidation.
Part 2: Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.[5]
A. Predicted IR Spectrum
The structure of 1,4-diazepan-6-ol contains O-H, N-H, C-N, and C-H bonds, each of which will give rise to characteristic absorption bands in the IR spectrum.
Table 3: Predicted Characteristic IR Absorption Bands for 1,4-Diazepan-6-ol
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Appearance | Rationale |
|---|---|---|---|---|
| Alcohol O-H | Stretch | 3200 - 3600 | Strong, Broad | The broadness is due to intermolecular hydrogen bonding, a hallmark of alcohols.[6] |
| Amine N-H | Stretch | 3250 - 3400 | Medium, Sharp | This peak for the secondary amine will likely overlap with the broad O-H stretch but may be visible as a sharper feature on top of it.[7][8] |
| Aliphatic C-H | Stretch | 2850 - 3000 | Strong, Sharp | Characteristic of sp³ C-H bonds in the diazepane ring. |
| Amine N-H | Bend | 1550 - 1650 | Medium | Bending vibration for the secondary amine. |
| Aliphatic C-N | Stretch | 1020 - 1250 | Medium-Strong | Corresponds to the stretching of the C-N bonds within the heterocyclic ring. |
| Alcohol C-O | Stretch | 1000 - 1260 | Strong | A strong absorption indicating the presence of the C-O single bond of the secondary alcohol. |
B. Self-Validating Experimental Protocol for IR Acquisition
This protocol utilizes an Attenuated Total Reflectance (ATR) accessory, which is a modern, efficient method requiring minimal sample preparation and ensuring excellent sample-to-crystal contact for a high-quality, reproducible spectrum.
-
Instrument Preparation:
-
Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has been allowed to stabilize.
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This is critical to prevent cross-contamination.
-
-
Background Collection:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This self-validating step measures the ambient atmosphere (H₂O, CO₂) and instrument response, which is then subtracted from the sample spectrum to provide a clean spectrum of only the analyte.
-
-
Sample Analysis:
-
Place a small amount (a few milligrams) of solid 1,4-diazepan-6-ol directly onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure firm and uniform contact between the sample and the crystal surface. Consistent pressure is key to spectral reproducibility.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Interpretation:
-
The resulting spectrum (transmittance vs. wavenumber) is analyzed by identifying the key absorption bands and comparing them to the expected values in Table 3.
-
C. Visualization: IR Analysis Workflow
Caption: Workflow for functional group analysis using ATR-FTIR.
Part 3: Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.
A. Predicted Mass Spectrum (Electron Ionization)
For a volatile molecule like 1,4-diazepan-6-ol, Electron Ionization (EI) is a common method. The Nitrogen Rule is a key principle in the MS of amines; it states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[9]
-
Molecular Formula: C₅H₁₂N₂O
-
Exact Mass: 116.0950 g/mol
-
Molecular Ion Peak [M]⁺•: We predict a molecular ion peak at m/z = 116 . As per the Nitrogen Rule, the even mass supports the presence of two nitrogen atoms. The molecular ion peak for acyclic amines can be weak, but for cyclic amines, it is often more discernible.[10]
Fragmentation Pathways: The primary fragmentation mechanism for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[11][12] This results in a resonance-stabilized iminium cation, which is often the base peak (most intense peak) in the spectrum.
-
Alpha-Cleavage: Cleavage of the C5-C6 or C7-C6 bond would lead to the opening of the ring and the formation of a stable iminium ion.
-
Loss of Water: Alcohols frequently lose a water molecule (18 Da) from the molecular ion, leading to an [M-18]⁺• peak.
-
Loss of an Ethylamine Radical: Cleavage at the C2-C3 and C7-N1 bonds could lead to the loss of a C₂H₅N radical (43 Da).
Table 4: Predicted Key Fragments in the EI Mass Spectrum of 1,4-Diazepan-6-ol
| m/z Value | Proposed Fragment | Rationale |
|---|---|---|
| 116 | [C₅H₁₂N₂O]⁺• | Molecular Ion [M]⁺• |
| 98 | [C₅H₁₀N₂]⁺• | Loss of H₂O from the molecular ion. |
| 86 | [C₄H₈N₂]⁺• | Alpha-cleavage and loss of CH₂O. |
| 73 | [C₃H₇N₂]⁺ | Ring fragmentation. |
| 57 | [C₃H₇N]⁺ | Alpha-cleavage leading to a stable iminium ion fragment. |
| 44 | [C₂H₆N]⁺ | Common fragment from alpha-cleavage in ethylamine moieties. |
B. Self-Validating Experimental Protocol for MS Acquisition
This protocol uses Gas Chromatography-Mass Spectrometry (GC-MS), where the GC provides separation based on boiling point and polarity, ensuring that the mass spectrum obtained is from a pure compound. This chromatographic separation is a self-validating feature.
-
Sample Preparation:
-
Prepare a dilute solution of 1,4-diazepan-6-ol (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
-
GC-MS Instrument Setup:
-
Injector: Set the injector temperature to ~250 °C to ensure rapid volatilization of the sample.
-
GC Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature of ~280 °C. This temperature gradient separates compounds based on their boiling points.
-
MS Interface: Set the transfer line temperature to ~280 °C to prevent condensation of the analyte before it enters the mass spectrometer.
-
-
Data Acquisition:
-
Inject a small volume (1 µL) of the sample solution into the GC.
-
The mass spectrometer is typically set to scan over a mass range of m/z 40-400.
-
The ionization source is set to standard EI at 70 eV.
-
-
Data Analysis:
-
Analyze the resulting total ion chromatogram (TIC) to find the retention time of the analyte peak.
-
Extract the mass spectrum corresponding to this peak.
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern and compare it with the predicted fragments in Table 4 to confirm the structure.
-
C. Visualization: GC-MS Analysis Workflow
Caption: Workflow for GC-MS based molecular weight and structural analysis.
Conclusion
The comprehensive structural elucidation of 1,4-diazepan-6-ol relies on the synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the carbon-hydrogen framework and connectivity. IR spectroscopy offers rapid confirmation of essential functional groups, namely the alcohol (O-H) and secondary amine (N-H) moieties. Finally, mass spectrometry confirms the molecular weight via the molecular ion peak and provides further structural validation through predictable fragmentation patterns, governed by principles like the Nitrogen Rule and alpha-cleavage. The protocols and predicted data outlined in this guide serve as a robust framework for any researcher undertaking the synthesis, purification, or analysis of this compound, ensuring data integrity through scientifically sound, self-validating methodologies.
References
-
Bentham Science Publishers. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]
-
JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]
-
Dummies. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Retrieved from [Link]
-
Journal of Cannabis Research. (n.d.). Diazepam Quantification in Street Tablets Using Benchtop 1H qNMR Spectroscopy. Retrieved from [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2014). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
YouTube. (2022, December 24). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ijirset.com [ijirset.com]
- 4. qnmrjournal.com [qnmrjournal.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. GCMS Section 6.15 [people.whitman.edu]
- 10. Video: Mass Spectrometry of Amines [jove.com]
- 11. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 12. youtube.com [youtube.com]
